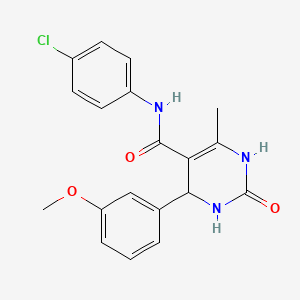
4-butoxy-N-mesitylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-mesitylbenzamide, also known as BMB, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. BMB has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying biological systems.
Mécanisme D'action
4-butoxy-N-mesitylbenzamide acts as an antagonist for various ion channels and transporters, including TRPV1, P-glycoprotein, and the multidrug resistance-associated protein (MRP). It binds to these proteins and inhibits their function, leading to a decrease in ion flux or drug efflux.
Biochemical and Physiological Effects
4-butoxy-N-mesitylbenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of pain perception, the reversal of drug resistance in cancer cells, and the modulation of ion channel activity. It has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-butoxy-N-mesitylbenzamide in lab experiments is its potency and selectivity for various ion channels and transporters. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation is that 4-butoxy-N-mesitylbenzamide can be toxic at high concentrations, which can affect the viability of cells in in vitro experiments.
Orientations Futures
There are several future directions for the use of 4-butoxy-N-mesitylbenzamide in scientific research. One potential area is the development of 4-butoxy-N-mesitylbenzamide derivatives with improved potency and selectivity for specific ion channels and transporters. Another area is the investigation of the anti-inflammatory properties of 4-butoxy-N-mesitylbenzamide for the treatment of inflammatory diseases. Additionally, 4-butoxy-N-mesitylbenzamide could be used in combination with other drugs to enhance their efficacy and overcome drug resistance in cancer cells.
Conclusion
In conclusion, 4-butoxy-N-mesitylbenzamide is a valuable tool for scientific research, with applications in the study of ion channels, transporters, and receptors. Its potency and selectivity make it a useful tool for investigating the function of these proteins and their role in various biological systems. With further research, 4-butoxy-N-mesitylbenzamide and its derivatives could have significant therapeutic potential for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-mesitylbenzamide involves the reaction of mesityl oxide with butylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain a pure form of 4-butoxy-N-mesitylbenzamide. The synthesis method is relatively straightforward and can be easily scaled up for larger quantities.
Applications De Recherche Scientifique
4-butoxy-N-mesitylbenzamide has been used in various scientific research applications, including the study of ion channels, membrane transporters, and receptors. It has been found to be a potent inhibitor of the TRPV1 ion channel, which is involved in pain perception. 4-butoxy-N-mesitylbenzamide has also been used to study the function of the P-glycoprotein transporter, which plays a crucial role in drug resistance in cancer cells.
Propriétés
IUPAC Name |
4-butoxy-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-5-6-11-23-18-9-7-17(8-10-18)20(22)21-19-15(3)12-14(2)13-16(19)4/h7-10,12-13H,5-6,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRNAYWBLFAYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2,4,6-trimethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B4964020.png)

![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4964034.png)
![1-methyl-8-(2-phenylethyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4964041.png)
![4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4964050.png)

![(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine](/img/structure/B4964062.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4964067.png)
![2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol](/img/structure/B4964072.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)



![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)